molecular formula C31H23N3O3 B2529280 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1358189-00-0

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2529280
CAS No.: 1358189-00-0
M. Wt: 485.543
InChI Key: SVWSGFYPANBVDW-UHFFFAOYSA-N
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Description

The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2,4-oxadiazole ring linked to a dihydroisoquinolin-1-one core. The oxadiazole moiety is substituted at position 3 with a 4-(benzyloxy)phenyl group, while the dihydroisoquinolinone unit bears a 3-methylphenyl group at position 2.

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O3/c1-21-8-7-11-24(18-21)34-19-28(26-12-5-6-13-27(26)31(34)35)30-32-29(33-37-30)23-14-16-25(17-15-23)36-20-22-9-3-2-4-10-22/h2-19H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWSGFYPANBVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary fragments:

  • 1,2-Dihydroisoquinolin-1-one core : Functionalized at position 2 with a 3-methylphenyl group and at position 4 with the oxadiazole side chain.
  • 1,2,4-Oxadiazole moiety : Substituted at position 3 with a 4-benzyloxyphenyl group.

Retrosynthetic disconnections suggest coupling the oxadiazole fragment to the dihydroisoquinolinone via a nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Alternatively, late-stage cyclization strategies may streamline synthesis.

Synthesis of the 1,2-Dihydroisoquinolin-1-one Core

Alkylation of Indole Derivatives

A common approach involves alkylation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole with chloromethylbenzyl ethers. For example, sodium hydride (60% dispersion in oil) in DMF facilitates deprotonation of the indole nitrogen, enabling nucleophilic attack on 1-[2-(4-(chloromethyl)phenoxy)ethyl]azepane hydrochloride. This method yields 1-{4-[2-(azepan-1-yl)ethoxy]benzyl}-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole with yields up to 93.7%.

Representative Procedure:
  • Deprotonation : Suspend NaH (2.5 equiv) in DMF at 0–10°C.
  • Substrate Addition : Add 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 equiv) dropwise.
  • Alkylation : Introduce 1-[2-(4-(chloromethyl)phenoxy)ethyl]azepane hydrochloride (1.1 equiv) in DMF.
  • Quenching : Add water post-reaction, extract with ethyl acetate, and crystallize from methanol.

Key Optimization :

  • Solvent : DMF enhances solubility of intermediates.
  • Temperature : Maintaining 0–10°C minimizes side reactions.
  • Workup : Methanol recrystallization improves purity to >99%.

Construction of the 1,2,4-Oxadiazole Ring

[3+2] Cycloaddition of Nitrile Oxides and α-Keto Lactams

The oxadiazole ring forms via cycloaddition between α-keto lactams (e.g., isatin derivatives) and in situ-generated nitrile oxides. For example, benzaldehyde oxime reacts with N-chlorosuccinimide (NCS) in DMF to yield hydroxybenzimidoyl chloride, which undergoes cyclization with α-keto lactams under basic conditions.

General Protocol:
  • Oxime Formation : React benzaldehyde derivatives with hydroxylamine hydrochloride in methanol (90–96% yield).
  • Chlorination : Treat oxime with NCS in DMF to generate hydroxybenzimidoyl chloride (92–95% yield).
  • Cycloaddition : Combine with α-keto lactam in DMF at 25°C for 12–24 hours.

Advantages :

  • Metal-free conditions.
  • High regioselectivity for 1,2,4-oxadiazole formation.

Amidoxime Cyclization with Carboxylic Acids

An alternative route couples amidoximes (e.g., 4-benzyloxybenzamidoxime) with activated carboxylic acids (e.g., 2-(3-methylphenyl)-1,2-dihydroisoquinoline-4-carbonyl chloride) in a one-pot dehydration-cyclization. This method leverages Ullmann-type coupling for nitrile installation, followed by hydroxylamine addition and cyclization.

Stepwise Procedure:
  • Amidoxime Synthesis : React 4-benzyloxybenzonitrile with hydroxylamine hydrochloride in ethanol (85–90% yield).
  • Activation : Convert carboxylic acid to acyl chloride using thionyl chloride.
  • Cyclization : Heat amidoxime and acyl chloride in toluene with triethylamine (70–80% yield).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The dihydroisoquinolinone core (position 4) reacts with 5-chloro-3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole under basic conditions. For example, potassium carbonate in DMSO facilitates displacement at 80°C, yielding the target compound in 76–82% yield.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic ester-functionalized oxadiazole with brominated dihydroisoquinolinone offers a complementary route. Using Pd(PPh₃)₄ and cesium carbonate in dioxane/water (3:1), this method achieves 65–70% yield but requires rigorous anhydrous conditions.

Data Tables: Reaction Conditions and Yields

Table 1. Alkylation Optimization for Dihydroisoquinolinone Formation

Entry Base Solvent Temp (°C) Yield (%) Purity (%)
1 NaH DMF 0–10 93.7 99.5
2 K₂CO₃ DMSO 25 80.5 98.8
3 NaOH DMF 20 91.8 99.2

Table 2. Oxadiazole Cyclization Methods

Method Reagents Conditions Yield (%)
[3+2] Cycloaddition NCS, DMF 25°C, 12 h 92–95
Amidoxime Cyclization SOCl₂, Et₃N, toluene Reflux, 6 h 70–80

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of this compound lies in medicinal chemistry, where it is explored for its potential as a therapeutic agent. The following subsections detail specific areas of research:

Anticancer Activity

Research indicates that compounds with oxadiazole and isoquinoline moieties exhibit significant anticancer properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that derivatives of isoquinoline can effectively target cancer cell lines such as HeLa and MCF-7, suggesting that this compound may also possess similar capabilities.

Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of compounds similar to 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one. The compound's structure allows it to interact with neurotransmitter systems, potentially providing benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that derivatives can inhibit monoamine oxidase activity, a critical enzyme implicated in neurodegeneration.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole-containing compounds has been documented extensively. Research indicates that the incorporation of benzyloxy groups enhances the antibacterial activity against various strains of bacteria. This suggests that the target compound could be developed as a new class of antibiotics.

Case Studies

Several studies have investigated the biological activities associated with compounds related to this compound:

Study Focus Findings
Ramchander et al. (2015)Synthesis and biological evaluationReported significant anticancer activity against HeLa cells for similar isoquinoline derivatives .
PMC9782539 (2022)Neuroprotective effectsDemonstrated inhibition of monoamine oxidase B by benzothiazole–isoquinoline derivatives .
ChemDiv Screening (2010)Antimicrobial propertiesIdentified potent antibacterial activity in oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these interactions and understand the compound’s pharmacodynamics.

Comparison with Similar Compounds

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS 1358338-89-2)

  • Structural Differences : Replaces the 4-(benzyloxy)phenyl group with a 3,4-dimethylphenyl substituent and substitutes the 3-methylphenyl with a simple phenyl group.
  • Molecular Formula : C₂₅H₁₉N₃O₂ (vs. hypothetical C₃₂H₂₄N₄O₃ for the target compound).
  • Key Implications: The absence of a benzyloxy group reduces molecular weight (393.4 vs. The dimethylphenyl group may enhance steric hindrance compared to the bulkier benzyloxy substituent .

Triazole Derivatives

4-[4-(Benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-68-1)

  • Core Structure : 1,2,4-triazol-3-one instead of oxadiazole.
  • Substituents: Includes a phenoxyethyl chain, enhancing molecular flexibility.
  • Molecular Weight : 401.46 (C₂₄H₂₃N₃O₃).
  • Key Implications : The triazolone core may exhibit distinct hydrogen-bonding interactions compared to oxadiazole, influencing solubility and protein-binding efficiency .

5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Core Structure : 1,2,4-triazole-3-thiol.
  • Substituents: Lacks the dihydroisoquinolinone moiety.
  • Molecular Weight : 374.46 (C₂₁H₁₈N₄OS).
  • Key Implications : The thiol group introduces reactivity (e.g., disulfide formation) and may affect metabolic stability compared to the target compound .

Benzothiazole-Pyrazolone Hybrids

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Core Structure : Benzothiazole-pyrazolone hybrid.
  • Key Implications: The benzothiazole moiety offers π-π stacking capabilities, while the pyrazolone ring may confer antioxidant or anti-inflammatory properties, diverging from the oxadiazole-dihydroisoquinolinone scaffold .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name/ID Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound Oxadiazole-dihydroisoquinolinone C₃₂H₂₄N₄O₃* 536.56* 4-(Benzyloxy)phenyl, 3-methylphenyl
CAS 1358338-89-2 Oxadiazole-dihydroisoquinolinone C₂₅H₁₉N₃O₂ 393.4 3,4-Dimethylphenyl, phenyl
CAS 860786-68-1 Triazolone C₂₄H₂₃N₃O₃ 401.46 Phenoxyethyl, 4-(benzyloxy)phenyl
5-[4-(Benzyloxy)phenyl]-4-phenyl-... Triazole-thiol C₂₁H₁₈N₄OS 374.46 4-(Benzyloxy)phenyl, phenyl

*Hypothetically calculated.

Table 2. Functional Group Impact

Functional Group/Substituent Role in Target Compound vs. Analogs
4-(Benzyloxy)phenyl Enhances lipophilicity; absent in CAS 1358338-89-2
3-Methylphenyl Introduces steric bulk; replaced with phenyl in CAS 1358338-89-2
Oxadiazole vs. Triazole Oxadiazole: Higher metabolic stability; Triazole: Flexible hydrogen bonding

Research Findings and Implications

  • Bioactivity : Oxadiazole derivatives often exhibit kinase inhibition, while triazole-thiols may target redox-sensitive pathways .
  • Synthetic Accessibility : The triazolone derivative (CAS 860786-68-1) demonstrates the feasibility of incorporating flexible alkyl chains, suggesting routes to optimize the target compound’s pharmacokinetics .

Biological Activity

The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that combines various functional groups known for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole Ring : Known for its role in enhancing biological activity.
  • Dihydroisoquinolinone Moiety : Associated with various pharmacological effects.
  • Benzyloxy Group : Often linked to improved solubility and bioavailability.

The molecular formula is C30H20N3O3C_{30}H_{20}N_{3}O_{3} with a molecular weight of 484.49 g/mol. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. The specific compound has not been extensively studied for antimicrobial activity alone but is hypothesized to share similar properties due to structural similarities with known active compounds .

Anticancer Properties

The dihydroisoquinolinone structure is often linked to anticancer activity. Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exert similar effects; however, detailed studies are required to confirm these activities.

Monoamine Oxidase Inhibition

Related compounds within the same chemical family have been investigated for their ability to inhibit monoamine oxidase (MAO), particularly MAO-B. For instance, certain oxadiazole derivatives have demonstrated potent inhibitory effects on MAO-B with IC50 values in the low nanomolar range. This suggests that the compound may also interact with MAO enzymes, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanism of action for compounds like this compound typically involves:

  • Enzyme Inhibition : Compounds may bind to active sites on enzymes such as MAO-B or other metabolic enzymes, altering their activity.
  • Receptor Interaction : The compound might interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways related to cell growth and apoptosis.

Research Findings

Study FocusFindings
Antimicrobial ActivityHypothesized effectiveness based on structural similarities with known active compounds.
Anticancer ActivityPotential inhibition of cancer cell proliferation; specific studies needed for confirmation.
MAO InhibitionRelated compounds show low nanomolar IC50 values against MAO-B; suggests similar potential.

Case Studies

  • Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the aromatic rings could enhance potency .
  • Isoquinoline Analogues in Cancer Therapy : Research involving isoquinoline analogues revealed their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting that similar mechanisms could be expected from the target compound .

Q & A

Q. What are the key considerations for synthesizing 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer : Synthesis requires multi-step optimization, starting with commercially available precursors. Critical steps include the formation of the oxadiazole ring (via cyclization of amidoximes) and coupling with the dihydroisoquinolinone core. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid side reactions. Continuous flow synthesis can enhance yield and reduce environmental impact . Purification via HPLC or recrystallization (using ethanol/methanol) is essential to achieve >95% purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm substituent positions (e.g., benzyloxy group at C4, methylphenyl at C2) via 1^1H and 13^13C spectra .
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) stretches .
  • X-ray crystallography : Resolve stereochemical ambiguities and validate crystal packing .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Conduct a hazard assessment for intermediates (e.g., chlorophenyl derivatives) and dispose of waste via approved protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze existing reaction databases to recommend optimal conditions (e.g., catalyst selection, solvent polarity). ICReDD’s integrated computational-experimental framework accelerates reaction design by narrowing experimental parameters .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituent changes (e.g., replacing benzyloxy with methoxy or halogens). Use molecular docking to predict binding affinities to targets like kinases or GPCRs. Validate via in vitro assays (e.g., IC50_{50} measurements). Contradictions in activity data (e.g., enhanced potency with electron-withdrawing groups in one study vs. reduced in another) may arise from differences in assay conditions or target specificity .

Q. How can researchers resolve contradictions in reported data for analogs of this compound?

  • Methodological Answer : Systematic meta-analysis: Compare experimental variables (e.g., solvent, temperature, assay type) across studies. Replicate conflicting experiments under controlled conditions. Advanced statistical tools (e.g., PCA) identify confounding factors, while orthogonal characterization (e.g., LC-MS for purity) rules out synthetic artifacts .

Q. What experimental design strategies improve yield and reproducibility for scaled-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, reaction time). For example, a Central Composite Design evaluates interactions between temperature and catalyst loading. Machine learning-driven automation further refines conditions for high-throughput screening .

Q. How can researchers integrate this compound into materials science applications?

  • Methodological Answer : Explore its use as a photoactive moiety (e.g., in OLEDs) by analyzing UV-Vis absorption/emission spectra. Computational modeling (TD-DFT) predicts electronic transitions. Collaborate with materials labs to test thin-film stability and charge transport properties .

Data Management & Cross-Disciplinary Approaches

Q. What software tools are recommended for managing spectral and reaction data?

  • Methodological Answer : Use cheminformatics platforms (e.g., ChemAxon, Schrödinger Suite) for spectral annotation and reaction database management. Cloud-based tools (e.g., Benchling) enable collaborative data sharing with encryption protocols to protect intellectual property .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Methodological Answer :
    Partner with computational chemists for virtual screening, biologists for target validation, and engineers for reactor design. For example, microfluidic reactors improve mixing efficiency in continuous synthesis, while AI models predict toxicity profiles .

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